Cas no 1805859-88-4 (2-Chloro-6-(3-chloropropanoyl)mandelic acid)

2-Chloro-6-(3-chloropropanoyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-(3-chloropropanoyl)mandelic acid
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- インチ: 1S/C11H10Cl2O4/c12-5-4-8(14)6-2-1-3-7(13)9(6)10(15)11(16)17/h1-3,10,15H,4-5H2,(H,16,17)
- InChIKey: ISMWKKPOWLRODC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(CCCl)=O)=C1C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 275.9956142 g/mol
- どういたいしつりょう: 275.9956142 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 277.10
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Chloro-6-(3-chloropropanoyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027420-1g |
2-Chloro-6-(3-chloropropanoyl)mandelic acid |
1805859-88-4 | 97% | 1g |
1,490.00 USD | 2021-06-17 | |
Alichem | A015027420-250mg |
2-Chloro-6-(3-chloropropanoyl)mandelic acid |
1805859-88-4 | 97% | 250mg |
489.60 USD | 2021-06-17 | |
Alichem | A015027420-500mg |
2-Chloro-6-(3-chloropropanoyl)mandelic acid |
1805859-88-4 | 97% | 500mg |
863.90 USD | 2021-06-17 |
2-Chloro-6-(3-chloropropanoyl)mandelic acid 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2-Chloro-6-(3-chloropropanoyl)mandelic acidに関する追加情報
2-Chloro-6-(3-chloropropanoyl)mandelic acid (CAS No. 1805859-88-4): A Comprehensive Overview
2-Chloro-6-(3-chloropropanoyl)mandelic acid (CAS No. 1805859-88-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its chlorinated aromatic ring and acyl substituent, offers a promising scaffold for the development of new pharmaceutical agents.
The chemical structure of 2-Chloro-6-(3-chloropropanoyl)mandelic acid is defined by a mandelic acid core, which is a well-known α-hydroxy acid. The presence of the chlorine atoms at specific positions on the aromatic ring and the acyl group introduces additional functional groups that can significantly influence the compound's physicochemical properties and biological activity. These structural elements make it an attractive candidate for various medicinal applications, particularly in the areas of anti-inflammatory and antimicrobial research.
Recent studies have highlighted the potential of 2-Chloro-6-(3-chloropropanoyl)mandelic acid in modulating key biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the downregulation of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in inflammation and immune responses.
In addition to its anti-inflammatory properties, 2-Chloro-6-(3-chloropropanoyl)mandelic acid has shown promising antimicrobial activity against a range of pathogenic bacteria. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
The synthesis of 2-Chloro-6-(3-chloropropanoyl)mandelic acid has been extensively studied, with several efficient routes reported in the literature. One common synthetic approach involves the reaction of mandelic acid with 3-chloropropionyl chloride in the presence of a suitable base, such as triethylamine. This method yields high purity products with good yields, making it suitable for large-scale production.
The physicochemical properties of 2-Chloro-6-(3-chloropropanoyl)mandelic acid, including its solubility, stability, and bioavailability, have been thoroughly characterized. It is known to be moderately soluble in water and highly soluble in organic solvents such as dimethyl sulfoxide (DMSO). These properties facilitate its use in both in vitro and in vivo studies, enabling researchers to explore its biological activities under various conditions.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Chloro-6-(3-chloropropanoyl)mandelic acid as a therapeutic agent. Preliminary results from phase I trials have shown that it is well-tolerated by patients with minimal side effects. These findings are encouraging and support further investigation into its potential as a treatment for inflammatory diseases and infections.
In conclusion, 2-Chloro-6-(3-chloropropanoyl)mandelic acid (CAS No. 1805859-88-4) represents a significant advancement in medicinal chemistry. Its unique chemical structure and promising biological activities make it a valuable candidate for the development of new pharmaceuticals. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field.
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